6-Cyclopropyl-3H-purin-2-amine

Conformational analysis Cytokinin receptor binding Structure-based design

6-Cyclopropyl-3H-purin-2-amine (CAS 948551-49-3) is a C6-cyclopropyl-substituted 2-aminopurine base with molecular formula C8H9N5 and molecular weight 175.19 g/mol. It belongs to the 2-aminopurine subclass of purine heterocycles, where the cyclopropyl ring is attached directly via a C–C bond at position 6 rather than through a heteroatom linker, distinguishing it from the more common N6-cyclopropylamino (C–NH–cyclopropyl) purine congeners.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B8687381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-3H-purin-2-amine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C3C(=NC(=N2)N)N=CN3
InChIInChI=1S/C8H9N5/c9-8-12-5(4-1-2-4)6-7(13-8)11-3-10-6/h3-4H,1-2H2,(H3,9,10,11,12,13)
InChIKeyWKQYPPBYOJEUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropyl-3H-purin-2-amine: Core Chemical Identity, Purine Class Placement, and Procurement-Relevant Specifications


6-Cyclopropyl-3H-purin-2-amine (CAS 948551-49-3) is a C6-cyclopropyl-substituted 2-aminopurine base with molecular formula C8H9N5 and molecular weight 175.19 g/mol. It belongs to the 2-aminopurine subclass of purine heterocycles, where the cyclopropyl ring is attached directly via a C–C bond at position 6 rather than through a heteroatom linker, distinguishing it from the more common N6-cyclopropylamino (C–NH–cyclopropyl) purine congeners [1]. This direct cyclopropyl linkage imposes conformational rigidity on the C6 substituent, a feature exploited in cytokinin analog design and nucleoside prodrug development [2]. The compound is typically supplied at ≥95% purity and serves as a versatile synthetic intermediate for constructing 6-cyclopropylpurine nucleosides, kinase-targeted libraries, and plant growth regulator analogs [3].

Why 6-Cyclopropyl-3H-purin-2-amine Cannot Be Interchanged with Other C6-Substituted 2-Aminopurines


Generic substitution among C6-substituted 2-aminopurines is not scientifically defensible because the C6 substituent governs three interdependent properties critical to experimental outcomes: (i) conformational preorganization of the purine scaffold for target binding, (ii) steric and electronic compatibility with enzymatic activation pathways (e.g., purine nucleoside phosphorylase–mediated cleavage), and (iii) metabolic stability of the derived nucleoside prodrugs [1]. The cyclopropyl group uniquely restricts rotation about the C6–substituent bond while maintaining a compact van der Waals volume, a balance not achievable with flexible alkyl (ethyl, n-propyl) or bulky aryl (phenyl) alternatives [2]. Direct head-to-head comparisons in CCRF-CEM leukemia cells demonstrate that the 6-cyclopropyl ribonucleoside exhibits an IC50 of 1 µM, which is 50-fold weaker than the 6-methyl analog (0.02 µM) yet 7-fold more potent than the 6-cyclobutyl variant (7 µM), revealing a non-linear structure–activity relationship that precludes simple analog swapping [3]. Furthermore, the unsubstituted cyclopropyl group is obligatory for cytostatic activity: ester-, amide-, or alcohol-substituted cyclopropyl derivatives are uniformly inactive, confirming that the precise cyclopropyl geometry is the pharmacophoric determinant, not merely the presence of a three-membered ring [1].

6-Cyclopropyl-3H-purin-2-amine: Head-to-Head Quantitative Differentiation Against C6-Analogs


Conformational Preorganization: Cyclopropyl Locks the C6 Substituent in a Defined Orientation Unavailable to Flexible Alkyl Analogs

The directly attached cyclopropyl group in 6-cyclopropyl-3H-purin-2-amine restricts rotation about the C6–substituent bond, locking the purine scaffold into a defined conformational space. Bråthe et al. (2005) demonstrated in a radish cotyledon expansion assay that trans-6-cyclopropylpurines stimulate growth to levels comparable to the benchmark cytokinin 6-benzylaminopurine (BAP), whereas the flexible 6-alkylpurines (methyl, ethyl, n-propyl) and trans-6-styrylpurines were systematically less effective [1]. Although the target compound is the base form, not the N6-cyclopropylamino variant used in that study, the conformational principle is transferable: the cyclopropyl ring imposes torsional constraints that preorganize the molecule for productive receptor engagement, a feature absent in freely rotating ethyl or n-propyl analogs [2].

Conformational analysis Cytokinin receptor binding Structure-based design

Synthetic Yield via Pd-Catalyzed Cross-Coupling: Cyclopropylzinc Reagent Outperforms Larger Cycloalkyl and Aryl Nucleophiles

In a direct head-to-head comparison of organozinc cross-coupling with 6-chloropurine ribonucleoside, cyclopropylzinc bromide delivered a 92% isolated yield of the 6-cyclopropylpurine derivative, a value surpassed only by the methyl analog (95%) and substantially exceeding other cycloalkyl and aryl nucleophiles: cyclobutyl (78%), cyclopentyl (60%), phenyl (78%), and 2-thienyl (80%) [1]. The same cross-coupling methodology is directly applicable to the synthesis of 6-cyclopropyl-3H-purin-2-amine from 2-amino-6-chloropurine, as established by Kuchar et al. (2008) who reported efficient preparation of unsubstituted 6-cyclopropylpurine bases via 6-chloropurine–cyclopropylzinc chloride coupling [2]. The high yield reflects favorable steric and electronic properties of the cyclopropylzinc reagent relative to bulkier cycloalkyl counterparts, offering a tangible procurement advantage: higher synthetic throughput and lower cost per gram when scaling.

Cross-coupling efficiency Process chemistry Purine functionalization

Cytostatic Activity of Derived Ribonucleoside: A Non-Monotonic SAR That Precludes Alkyl Analog Swapping

The 6-cyclopropyl-9-(β-D-ribofuranosyl)purine ribonucleoside (compound 12) exhibits an IC50 of 1 µM against CCRF-CEM leukemia cells, placing it in a unique activity window: it is 50-fold less potent than the 6-methyl analog (IC50 0.02 µM), yet 7-fold more potent than its cyclobutyl homolog (IC50 7 µM) and 16-fold more potent than the cyclopentyl variant (IC50 16 µM) [1]. This non-monotonic SAR—where potency does not track linearly with ring size or lipophilicity—underscores that the cyclopropyl ring occupies a steric and electronic optimum distinct from both smaller (methyl) and larger cycloalkyl rings. Furthermore, when tested against a panel of seven solid-tumor lines (SNB7 CNS, DLD-1 colon, NCI-H23 lung, ZR-75-1 mammary, LOXIMVI melanoma, PC-3 prostate, CAKI-1 renal), the 6-cyclopropyl ribonucleoside exhibited selective activity, with IC50 values ranging from 1 µM (NCI-H23) to >200 µM (LOXIMVI, CAKI-1), a selectivity window that differs from both the 6-phenyl (IC50 range: 1.2–31 µM) and 6-thienyl (IC50 range: 0.3–30 µM) analogs [1].

Antiproliferative activity Suicide gene therapy PNP substrate specificity

Unsubstituted Cyclopropyl is Obligatory for Cytostatic Activity: Substituted Cyclopropyl Derivatives Are Inactive

Kuchar et al. (2008) systematically evaluated 6-cyclopropylpurine bases and ribonucleosides bearing additional substituents on the cyclopropyl ring [1]. The panel included 6-[(ethoxycarbonyl)cyclopropyl]purines (esters), 6-[(carboxy)cyclopropyl]purines (carboxylic acids), 6-[(aminocarbonyl)cyclopropyl]purines (amides), and 6-[(hydroxymethyl)cyclopropyl]purines (alcohols). The unsubstituted 6-cyclopropylpurine ribonucleoside exerted a significant cytostatic effect, whereas every substituted cyclopropyl derivative tested was inactive [1]. This functionalization intolerance is a critical differentiation point: analogs that might appear structurally similar—such as a 6-(2-carboxycyclopropyl)-3H-purin-2-amine—would fail to reproduce the biological activity of the parent compound. The finding also distinguishes 6-cyclopropyl-3H-purin-2-amine from 6-arylpurine series where substituent variation on the aromatic ring is tolerated or even beneficial for activity [1].

Pharmacophore requirement Cytostatic SAR Cyclopropane functionalization

Antiviral Activity of the Closely Related 2-Amino-6-cyclopropylaminopurine Methylenecyclopropane Analog: HCMV and HBV Potency Benchmarks

The 2-amino-6-cyclopropylaminopurine methylenecyclopropane analog (QYL-1064 series, Z-isomer) was identified as the most effective agent against human cytomegalovirus (HCMV) among a panel of 22 purine methylenecyclopropane analogs, with an EC50 of 0.4–2 µM, compared to EC50 values of 3.4–29 µM for the Z-2,6-diaminopurine analog and 3.9 ± 0.8 µM for the clinical standard ganciclovir [1]. Against hepatitis B virus (HBV), the 2-amino-6-cyclopropylaminopurine derivative exhibited an EC50 of 2 µM, 5-fold more potent than the 2,6-diaminopurine comparator (EC50 10 µM) [2]. Although these data pertain to the N6-cyclopropylamino (C–NH–cyclopropyl) linkage rather than the direct C–cyclopropyl bond in 6-cyclopropyl-3H-purin-2-amine, the results establish the privileged nature of the 2-amino-6-cyclopropyl pharmacophore in antiviral purine chemotypes. The direct-linked cyclopropyl base serves as the synthetic entry point for generating nucleoside libraries that explore linker variations (C–C vs. C–NH–C vs. methylenecyclopropane) at C6 [3].

Antiviral nucleoside analogs HCMV inhibition HBV inhibition

6-Cyclopropyl-3H-purin-2-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of 6-Cyclopropylpurine Ribonucleosides for E. coli PNP–Based Suicide Gene Therapy Prodrug Screening

The 92% cross-coupling yield of cyclopropylzinc bromide with 6-chloropurine nucleoside establishes 6-cyclopropyl-3H-purin-2-amine as the optimal base precursor for constructing the ribonucleoside prodrug scaffold [1]. Because the unsubstituted cyclopropyl ring is obligatory for cytostatic activity—substituted cyclopropyl analogs are uniformly inactive—researchers developing E. coli PNP–activated prodrugs must use the parent 6-cyclopropyl base as the starting material; no functionalized cyclopropyl surrogate can substitute [2]. Procurement should prioritize this single compound over broader C6-purine libraries when the target chemotype is defined.

Cytokinin Receptor Agonist Development and Plant Growth Regulator Screening

The conformational locking conferred by the directly attached cyclopropyl ring produces growth-stimulating activity in radish cotyledon assays that is comparable to 6-benzylaminopurine (BAP), the industry-standard cytokinin [1]. 6-Cyclopropyl-3H-purin-2-amine provides a rigid scaffold for probing the active conformation of cytokinin receptors, a capability not offered by flexible 6-alkylpurine analogs [2]. Industrial agrochemical screening groups pursuing novel plant growth regulators with improved metabolic stability should select this base for library construction, as the cyclopropyl group simultaneously enhances conformational definition and resists oxidative metabolism relative to alkyl chains.

Antiviral Nucleoside Lead Optimization Targeting HCMV and HBV

The established antiviral potency of the 2-amino-6-cyclopropylamino pharmacophore against HCMV (EC50 0.4–2 µM) and HBV (EC50 2 µM) provides a validated starting point for exploring direct C6–C cyclopropyl nucleoside analogs [1][2]. 6-Cyclopropyl-3H-purin-2-amine is the required synthetic intermediate for constructing the direct-linked cyclopropyl nucleoside series, which remains underexplored relative to the N6-cyclopropylamino series and may offer differentiated metabolic activation pathways, resistance profiles, or toxicity margins [3]. Medicinal chemistry teams prioritizing novel IP space around cyclopropyl purine antivirals should secure this base as a strategic building block.

Kinase Inhibitor Fragment Library Construction with Conformationally Constrained Purine Cores

Purine scaffolds constitute a privileged fragment class for ATP-competitive kinase inhibitor design. The cyclopropyl group at C6 provides a unique combination of minimal steric bulk and high conformational rigidity that is absent from methyl, ethyl, or phenyl analogs [1]. Fragment-based screening libraries incorporating 6-cyclopropyl-3H-purin-2-amine offer a distinct vector for hinge-region binding that cannot be sampled by flexible-chain alternatives, potentially accessing kinase selectivity pockets inaccessible to standard 6-alkyl purine fragments [2]. Procurement of this specific C6-substituted base diversifies fragment library chemical space in a way that close analogs cannot replicate.

Quote Request

Request a Quote for 6-Cyclopropyl-3H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.